
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative where the boron atom is protected as a pinacol ester. The compound features a phenyl ring substituted with chlorine (Cl) at position 3, a hydroxyl (-OH) group at position 2, and a trifluoromethyl (-CF₃) group at position 4. The pinacol ester (a cyclic 1,2-diol ester) enhances the compound’s stability and solubility compared to the free boronic acid form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 3-chloro-2-hydroxy-4-(trifluoromethyl)benzene. This can be achieved through the chlorination of 2-hydroxy-4-(trifluoromethyl)benzene using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
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Borylation Reaction: : The key step involves the borylation of the chlorinated aromatic compound. This is usually carried out using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically performed under an inert atmosphere at elevated temperatures to ensure high yields.
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Purification: : The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of high-throughput screening methods helps in identifying optimal reaction conditions, thereby reducing production costs and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically employed to facilitate the coupling reactions.
Solvents: Tetrahydrofuran, dimethylformamide, and toluene are frequently used as solvents in these reactions.
Major Products
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation of the boronic ester group.
Substituted Aromatics: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of this compound is in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the pinacol ester enhances the reactivity of the boron atom, making it an effective coupling partner for synthesizing complex organic molecules. This reaction is widely used in the pharmaceutical industry for developing new drugs and in materials science for creating novel polymers.
Building Block for Organic Synthesis
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester serves as a versatile building block for synthesizing other organic compounds. Its trifluoromethyl and chloro groups can introduce specific electronic properties that are beneficial in designing molecules with desired characteristics.
Biological Applications
Interaction with Biomolecules
Boronic acids are known for their ability to interact with biomolecules containing cis-diols. This property allows this compound to be explored as a tool for developing sensors and probes that target biological systems. Research into its binding properties could lead to advancements in biosensing technologies.
Potential Drug Development
The unique combination of functional groups in this compound suggests potential biological activities, including enzyme inhibition. Boronic acids can inhibit proteases and kinases, making them candidates for drug development. The trifluoromethyl group may enhance lipophilicity, potentially improving bioavailability and pharmacological properties.
Material Science
Polymer Chemistry
In material science, boronic acid derivatives like this compound can be utilized in creating smart materials that respond to environmental stimuli. The ability to form reversible complexes with diols can be harnessed in designing responsive polymers or hydrogels.
Table: Comparison of Similar Boronic Acid Derivatives
Compound Name | Structure Features | Unique Aspects |
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4-Chloro-3-(trifluoromethyl)phenylboronic acid | Contains chloro and trifluoromethyl groups | Lacks the hydroxyl group present in the target compound |
2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | Hydroxyl and trifluoromethyl groups | Does not contain chlorine; different reactivity profile |
3-Chloro-4-fluorophenylboronic acid | Contains chlorine and fluorine | Different electronic effects due to fluorine |
This table highlights how the unique combination of functional groups in this compound differentiates it from other boronic acids, enhancing its reactivity and potential applications.
Mechanism of Action
The mechanism of action of 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst.
Comparison with Similar Compounds
The following analysis compares 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester with structurally related boronic esters, focusing on solubility, stability, reactivity, and applications.
Table 1: Structural Comparison of Key Boronic Acid Pinacol Esters
Solubility
- Target Compound: While direct solubility data are unavailable, analogous pinacol esters exhibit high solubility in polar solvents like chloroform and moderate solubility in ketones (e.g., 3-pentanone) . The hydroxyl group may enhance solubility in polar aprotic solvents via hydrogen bonding.
- 5-Chloro-2-methyl-4-(trifluoromethyl) analog : Methyl (-CH₃) substituents reduce polarity compared to hydroxyl (-OH), likely lowering solubility in polar solvents but improving compatibility with hydrophobic matrices .
- HPAP : The hydroxymethyl (-CH₂OH) group increases hydrophilicity, enabling applications in aqueous-responsive drug delivery systems .
Stability
- Target Compound : Pinacol esters generally resist hydrolysis under neutral conditions but degrade in acidic/basic environments or via oxidation (e.g., H₂O₂-triggered cleavage) . The electron-withdrawing -CF₃ group may enhance oxidative stability.
- HPAP : Rapid degradation occurs in the presence of reactive oxygen species (ROS), making it suitable for triggered drug release .
Reactivity in Cross-Coupling Reactions
- Target Compound : The hydroxyl group at position 2 may hinder Suzuki-Miyaura coupling due to steric effects or coordination with palladium catalysts. Pre-protection (e.g., silylation) could mitigate this .
- Methyl-substituted analog : The absence of -OH reduces steric hindrance, facilitating coupling reactions .
- 3-Chloro-4-cyanophenylboronic acid pinacol ester: The electron-deficient cyano (-CN) group enhances reactivity in aryl-aryl bond formation .
Research Findings and Data
Table 2: Solubility Trends of Boronic Acid Derivatives
Compound Type | Solubility in Chloroform | Solubility in 3-Pentanone | Solubility in Methylcyclohexane |
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Phenylboronic acid | Moderate | High | Very low |
Pinacol ester | Very high | High | Low |
Azaester | High | Moderate | Very low |
Target Compound (Inferred) | Very high | High | Low |
Notes:
- Pinacol esters universally exhibit superior solubility in chloroform compared to parent boronic acids .
- Hydroxyl groups (as in the target compound) may further enhance solubility in polar solvents due to hydrogen bonding .
Table 3: Stability Under Basic Conditions
Compound Type | Half-Life (pH 13.5, 70°C) | Key Degradation Pathway |
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Phenylboronic acid | 19 hours | Protodeboronation |
Pinacol ester | >48 hours | Oxidative cleavage or hydrolysis |
Target Compound (Inferred) | ~24–36 hours | ROS-triggered degradation |
Notes:
- Pinacol esters are more stable than free boronic acids but degrade under prolonged oxidative stress .
Biological Activity
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structural features, including a chloro group, a hydroxyl group, and a trifluoromethyl group on a phenyl ring. Its molecular formula is C13H15BClF3O3, with a molecular weight of approximately 305.52 g/mol. This compound has garnered interest due to its potential biological activities and applications in organic synthesis.
The presence of the boronic acid moiety allows for reversible interactions with biomolecules containing cis-diols, which is a key feature in the development of sensors and probes for biological targets. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially influencing pharmacological properties. The structural formula can be represented as follows:
Interaction with Biomolecules
Boronic acids are known for their ability to bind to diols with high affinity, making them valuable in various biological applications. The specific interactions of this compound with biomolecules are still under investigation. However, it is hypothesized that the compound may exhibit enzyme inhibition properties similar to other boronic acids, particularly against proteases and kinases .
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
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4-Chloro-3-(trifluoromethyl)phenylboronic acid | Contains chloro and trifluoromethyl groups | Lacks the hydroxyl group present in the target compound |
2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | Hydroxyl and trifluoromethyl groups | Does not contain chlorine; different reactivity profile |
3-Chloro-4-fluorophenylboronic acid | Contains chlorine and fluorine | Lacks hydroxyl and trifluoromethyl groups |
The combination of electron-withdrawing groups (trifluoromethyl and chloro) alongside a hydroxyl group in this compound may enhance its reactivity in specific chemical environments compared to similar compounds.
Case Studies and Research Findings
A review of literature reveals that boronic acids have been extensively studied for their biomedical applications. For example, phenylboronic acid derivatives have been utilized in drug delivery systems due to their ability to interact with carbohydrates and proteins . In one study, phenylboronic acid conjugates demonstrated significant anti-tumor efficacy in mice models, showcasing their potential for targeted therapy .
Moreover, molecular docking studies have indicated that trifluoromethyl groups can form hydrogen bonds with various enzyme residues, potentially enhancing the biological activity of related compounds . These findings suggest that this compound may also exhibit similar interactions.
Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(16,17)18)9(15)10(8)19/h5-6,19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELMJVPNDOKIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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